molecular formula C14H21N3O3 B7347161 (3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one

(3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one

Katalognummer B7347161
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: FZUCALDVQMWHJM-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one, also known as DM-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DM-1 belongs to a class of compounds known as antibody-drug conjugates (ADCs), which are designed to selectively target cancer cells and deliver a potent cytotoxic agent directly to the tumor site.

Wirkmechanismus

(3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one works by selectively targeting cancer cells that express a specific protein known as human epidermal growth factor receptor 2 (HER2). HER2 is overexpressed in approximately 20% of breast cancers and is associated with a poor prognosis. This compound is designed to bind to HER2 on the surface of cancer cells and internalize into the cell, where it releases its cytotoxic payload. The cytotoxic agent, known as maytansine, disrupts microtubule function and induces cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to have a favorable toxicity profile, with minimal side effects observed in animal models. In addition to its anti-tumor activity, this compound has been shown to have anti-angiogenic effects, which may contribute to its efficacy in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one is its selectivity for cancer cells that express HER2. This allows for targeted delivery of the cytotoxic agent to the tumor site, minimizing damage to healthy tissues. However, one limitation of this compound is its potential for resistance development. Cancer cells may develop mechanisms to evade this compound-mediated cell death, leading to treatment failure.

Zukünftige Richtungen

There are several potential future directions for research on (3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the development of biomarkers that can predict response to this compound treatment. This could help identify patients who are most likely to benefit from the treatment and avoid unnecessary toxicity in non-responders. Additionally, there is interest in the development of next-generation ADCs that incorporate novel cytotoxic agents and targeting moieties to improve efficacy and overcome resistance.

Synthesemethoden

(3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one is synthesized through a multi-step process that involves the coupling of a pyridine-containing molecule with a diazepane ring. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Wissenschaftliche Forschungsanwendungen

(3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential use in cancer treatment. It is currently being investigated in clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and bladder cancer. This compound works by selectively targeting cancer cells and delivering a potent cytotoxic agent directly to the tumor site. This approach has the potential to improve the efficacy of cancer treatment while minimizing side effects.

Eigenschaften

IUPAC Name

(3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-14(18)16-6-4-8-17(10)9-11-13(20-3)12(19-2)5-7-15-11/h5,7,10H,4,6,8-9H2,1-3H3,(H,16,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCALDVQMWHJM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1CC2=NC=CC(=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1CC2=NC=CC(=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.